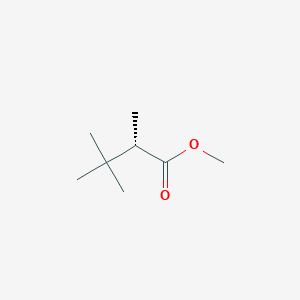
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol: is a fluorinated alcohol with the molecular formula C8H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is a colorless liquid with a relatively low vapor pressure and high chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of perfluorooctyl iodide with a suitable alcohol under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to avoid side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol is used as a building block for synthesizing other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its high stability and resistance to metabolic degradation make it a candidate for long-lasting therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty coatings, lubricants, and surfactants. Its chemical stability and resistance to harsh conditions make it suitable for applications in extreme environments .
Mecanismo De Acción
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various substrates, making it effective in catalysis and material science applications .
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness: What sets 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol apart from similar compounds is its alcohol functional group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
800382-22-3 |
|---|---|
Fórmula molecular |
C8H6F12O |
Peso molecular |
346.11 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol |
InChI |
InChI=1S/C8H6F12O/c9-3(10)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)1-2-21/h3,21H,1-2H2 |
Clave InChI |
YZZOCUXLHPDRAH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


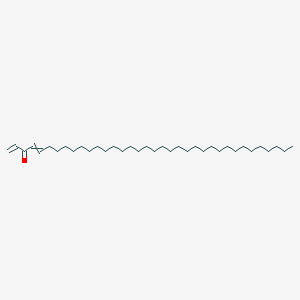
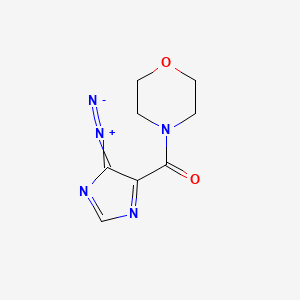
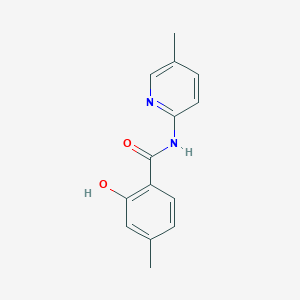
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

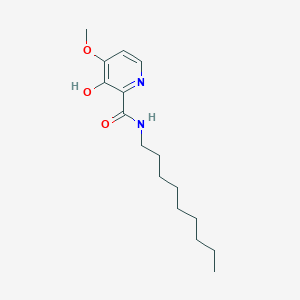
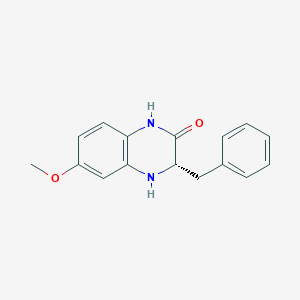
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
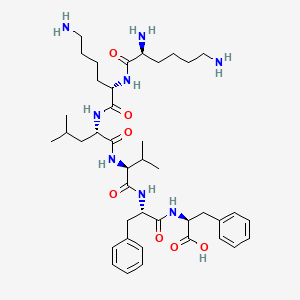
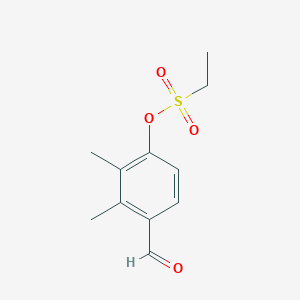
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
